DBU

Description

The exact mass of the compound 1,8-Diazabicyclo[5.4.0]undec-7-ene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111184. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Bridged Bicyclo Compounds, Heterocyclic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

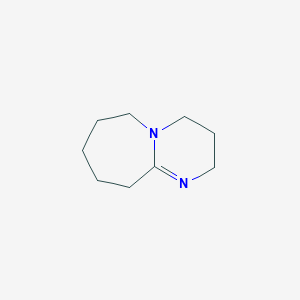

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHTUMJGOHRCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NCCCN2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049424 | |

| Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Light yellow liquid with unpleasant odor; [MSDSonline] | |

| Record name | Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6674-22-2 | |

| Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6674-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006674222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-diazabicyclo[5.4.0]undec-7-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-DIAZABICYCLO(5.4.0)UNDEC-7-ENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1ILJ6IBUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Degree of Unsaturation (DBU) in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

The Degree of Unsaturation (DBU), also known as the index of hydrogen deficiency (IHD) or double bond equivalents (DBE), is a fundamental concept in organic chemistry used to determine the total number of rings and π (pi) bonds within a molecule from its molecular formula.[1][2] This calculation is a critical first step in the process of structural elucidation, providing immediate insight into the potential structural features of a compound before any spectroscopic analysis is undertaken.[2]

Core Concepts and Calculation

A saturated acyclic alkane has the maximum possible number of hydrogen atoms for a given number of carbons, conforming to the formula CnH2n+2. The presence of a ring or a double bond reduces the hydrogen count by two.[3] A triple bond reduces the hydrogen count by four. The this compound value quantifies this hydrogen deficiency.[2]

The most common formula to calculate the Degree of Unsaturation is:

This compound = C + 1 - (H/2) - (X/2) + (N/2)

Where:

-

C = number of carbon atoms

-

H = number of hydrogen atoms

-

X = number of halogen atoms (F, Cl, Br, I)[4]

-

N = number of nitrogen atoms[4]

Note: Divalent atoms like oxygen and sulfur do not affect the calculation and can be ignored. Halogens are treated like hydrogen as they form a single bond, while nitrogen, being trivalent, increases the maximum possible number of hydrogens.[3][5]

Interpretation of this compound Values

The calculated this compound value is the sum of the number of rings and π bonds in a molecule.[1]

-

This compound = 0 : The molecule is fully saturated and contains no rings or π bonds.

-

This compound = 1 : Indicates the presence of one double bond or one ring.[6]

-

This compound = 2 : Corresponds to one triple bond; two double bonds; two rings; or one double bond and one ring.[6]

-

This compound ≥ 4 : Often suggests the presence of an aromatic ring. For example, benzene (B151609) (C₆H₆) has a this compound of 4 (one ring and three π bonds).[2][4]

dot graph DBU_Interpretation { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="10,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes start [label="Calculate this compound\nfrom Molecular Formula", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dbu_val [label="this compound Value", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

dbu0 [label="this compound = 0", fillcolor="#34A853", fontcolor="#FFFFFF"]; dbu1 [label="this compound = 1", fillcolor="#FBBC05", fontcolor="#202124"]; dbu2 [label="this compound = 2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dbu4 [label="this compound = 4\n(e.g., Benzene)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Results res0 [label="Saturated\n(No Rings or π Bonds)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; res1 [label="1 Double Bond\nOR\n1 Ring", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; res2 [label="1 Triple Bond\nOR\n2 Double Bonds\nOR\n1 Double Bond + 1 Ring\nOR\n2 Rings", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; res4 [label="e.g., 1 Ring + 3 π Bonds\n(Aromatic System)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> dbu_val; dbu_val -> dbu0 [label=" = 0"]; dbu_val -> dbu1 [label=" = 1"]; dbu_val -> dbu2 [label=" = 2"]; dbu_val -> dbu4 [label=" ≥ 4"];

dbu0 -> res0; dbu1 -> res1; dbu2 -> res2; dbu4 -> res4; } Caption: Logical flow for interpreting calculated this compound values.

Data Presentation: this compound of Common Organic Molecules

The table below summarizes the this compound calculation for several representative molecules.

| Molecule | Molecular Formula | C | H | N | X | This compound Calculation | This compound Value | Structural Features |

| Cyclohexane | C₆H₁₂ | 6 | 12 | 0 | 0 | 6 + 1 - (12/2) | 1 | 1 Ring |

| Benzene | C₆H₆ | 6 | 6 | 0 | 0 | 6 + 1 - (6/2) | 4 | 1 Ring, 3 Double Bonds |

| Caffeine | C₈H₁₀N₄O₂ | 8 | 10 | 4 | 0 | 8 + 1 - (10/2) + (4/2) | 6 | 2 Rings, 4 Double Bonds |

| Amoxicillin | C₁₆H₁₉N₃O₅S | 16 | 19 | 3 | 0 | 16 + 1 - (19/2) + (3/2) | 9 | 3 Rings, 6 Double Bonds |

| Chloroform | CHCl₃ | 1 | 1 | 0 | 3 | 1 + 1 - (1/2) - (3/2) | 0 | Saturated |

Application in Structural Elucidation

This compound is the starting point for solving a chemical structure when the molecular formula is known (typically from mass spectrometry). It guides the interpretation of other spectroscopic data, such as NMR and IR spectroscopy, by setting constraints on the possible structures.[1]

Experimental Protocols: Differentiating Rings and π Bonds

While this compound provides the sum of rings and π bonds, it does not distinguish between them. Catalytic hydrogenation can be used experimentally to quantify the number of reducible π bonds (alkene and alkyne C=C and C≡C bonds).

Experimental Protocol: Quantitative Catalytic Hydrogenation

Objective: To determine the number of π bonds and rings in a compound with a known molecular formula and this compound.

Methodology:

-

Sample Preparation: A precisely weighed amount (known moles) of the unsaturated compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a reaction vessel.

-

Catalyst Addition: A catalyst, typically palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is added to the solution.

-

Hydrogenation: The vessel is connected to a hydrogen gas source with a system to accurately measure the volume (and thus moles) of H₂ consumed. The reaction is stirred under a positive pressure of hydrogen until gas uptake ceases.

-

Analysis: The reaction reduces C=C and C≡C bonds to C-C single bonds but typically leaves rings intact.[7] The moles of H₂ consumed are calculated.

-

Interpretation:

-

1 mole of H₂ is consumed per double bond.

-

2 moles of H₂ are consumed per triple bond.

-

The number of rings is calculated as: Number of Rings = this compound - (Moles of H₂ consumed)

-

Data Presentation: Example Hydrogenation Analysis

| Compound | Formula | Calculated this compound | Moles H₂ Consumed (per mole of compound) | Calculated π Bonds | Calculated Rings | Actual Structure |

| Styrene | C₈H₈ | 5 | 4 | 4 | 1 | 1 Ring, 4 Double Bonds |

| Limonene | C₁₀H₁₆ | 3 | 2 | 2 | 1 | 1 Ring, 2 Double Bonds |

| α-Pinene | C₁₀H₁₆ | 3 | 1 | 1 | 2 | 2 Rings, 1 Double Bond |

Relevance in Drug Development

The degree of saturation is a critical parameter in medicinal chemistry and drug design.

-

"Escape from Flatland": There is a well-documented trend in drug discovery to move away from flat, aromatic, sp²-rich molecules towards more three-dimensional, saturated, sp³-rich structures.[8][9]

-

Improved Physicochemical Properties: Increasing the fraction of sp³ carbons (i.e., reducing the this compound of a core scaffold) has been shown to improve key drug properties such as:

-

Solubility: Saturated compounds are often less lipophilic and more soluble than their flat aromatic counterparts.[8]

-

Metabolic Stability: Replacing aromatic rings can block sites of metabolic attack by cytochrome P450 enzymes.[10]

-

Selectivity: A three-dimensional structure can lead to more specific interactions with a biological target, improving selectivity and reducing off-target effects.[9]

-

Recent strategies like "late-stage saturation" focus on hydrogenating complex, drug-like aromatic molecules to rapidly generate novel saturated analogs with potentially improved pharmaceutical profiles.[8][11] This highlights the enduring importance of understanding and manipulating a molecule's degree of unsaturation in the development of new therapeutics.

References

- 1. Degree of unsaturation - Wikipedia [en.wikipedia.org]

- 2. Degree of Unsaturation | OpenOChem Learn [learn.openochem.org]

- 3. 7.2 Calculating the Degree of Unsaturation - Organic Chemistry | OpenStax [openstax.org]

- 4. Degree Of Unsaturation Formula: Definition, Solved Examples [pw.live]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Illustrated Glossary of Organic Chemistry - Double bond equivalent (DBE; UN; degree of unsaturation; PBoR [Pi Bonds or Rings]) [chem.ucla.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Late-Stage Saturation of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ‘Late-stage saturation’ could improve drugs' effectiveness | Research | Chemistry World [chemistryworld.com]

An In-Depth Technical Guide to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a versatile and widely utilized bicyclic amidine in organic synthesis. This document details its chemical structure, physicochemical properties, and key applications, supported by experimental protocols and mechanistic visualizations to facilitate its effective use in research and development.

Chemical Structure and Physicochemical Properties

This compound is a strong, sterically hindered, non-nucleophilic base with the chemical formula C₉H₁₆N₂.[1][2] Its unique bicyclic structure, containing a seven-membered and a six-membered ring fused together, is responsible for its distinct reactivity.[3] The imine nitrogen within the amidine functionality is the primary site of protonation.[4]

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₉H₁₆N₂ | [5] |

| Molecular Weight | 152.24 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [6][8] |

| Density | 1.018 - 1.019 g/mL at 20-25 °C | [1][6][9] |

| Melting Point | -70 °C | [1][9] |

| Boiling Point | 260-263 °C at 760 mmHg; 80-83 °C at 0.6 mmHg | [4][8][9][10] |

| pKa of Conjugate Acid | ~12.5 - 13.5 in water | [1][11] |

| Solubility | Soluble in water, ethanol, acetone, and other organic solvents. | [9] |

| CAS Number | 6674-22-2 | [6][8] |

Core Applications in Organic Synthesis

This compound's strong basicity and non-nucleophilic nature make it an invaluable reagent in a wide array of organic transformations.[1][3] It serves as a catalyst, a complexing ligand, and a base in numerous reactions.[8]

Key application areas include:

-

Dehydrohalogenation Reactions: this compound is highly effective in promoting E2 elimination reactions to form alkenes and alkynes. Its bulky structure favors the abstraction of a proton over nucleophilic attack.[2]

-

Esterification and Amidation: It can act as a catalyst in esterification and amidation reactions, often under mild conditions.

-

Condensation Reactions: this compound is a well-known catalyst for various condensation reactions, including the Horner-Wadsworth-Emmons and Baylis-Hillman reactions.[3]

-

Isomerization Reactions: It can be employed to catalyze the isomerization of double bonds.

-

Synthesis of Heterocycles: this compound plays a significant role in the synthesis of various heterocyclic compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Synthesis of this compound

This compound can be synthesized from caprolactam and acrylonitrile (B1666552) through a three-step process involving an addition reaction, a hydrogenation reaction, and a cyclization reaction. A common laboratory-scale preparation involves the neutralization of this compound hydrochloride.

Procedure:

-

In a 100 mL screw-cap tube equipped with a magnetic stirrer, combine 11.5 g (50 mmol) of this compound hydrochloride, 8.5 g of toluene (B28343), and 18.5 g (116 mmol) of a 25% (w/w) aqueous sodium hydroxide (B78521) solution at room temperature.[8]

-

Stir the mixture vigorously for 1 hour.[8]

-

Transfer the mixture to a 100 mL separatory funnel and allow the layers to separate.[8]

-

Collect the upper organic layer containing this compound. The lower aqueous layer can be discarded.[8]

-

The this compound in the toluene layer can be purified by fractional distillation under reduced pressure.[8]

Dehydrohalogenation: E2 Elimination of 2-Bromopentane (B28208)

This protocol describes a typical E2 elimination reaction using this compound as a non-nucleophilic base.

Procedure:

-

In a conical vial, mix 1 mL of 2-bromopentane and 1 mL of this compound.[9]

-

Heat the reaction mixture in an oil bath adjusted to 85 °C.[9]

-

The formation of the alkene products (a mixture of pentene isomers) will be observed by the appearance of bubbles. The volatile alkenes can be collected using a Hickman distillation head.[9]

-

The reaction progress can be monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the product distribution.[9]

Horner-Wadsworth-Emmons Reaction

This procedure outlines the synthesis of an α,β-unsaturated ester using this compound as a catalyst under solvent-free conditions.

Procedure:

-

In a reaction vessel under an argon atmosphere, combine the phosphonate (B1237965) reagent (e.g., triethyl phosphonoacetate, 1.0 mmol), this compound (0.03 mmol), and potassium carbonate (2.0 mmol).

-

To this mixture, add the aldehyde (e.g., n-octanal, 1.1 mmol) and stir the resulting mixture at room temperature for 2 hours.

-

Quench the reaction by adding 3 mL of water.

-

Extract the product with ethyl acetate (B1210297) (5 mL).

-

Wash the organic extract with brine, dry it over magnesium sulfate (B86663) (MgSO₄), and concentrate it to obtain the crude product. The product can be further purified by flash chromatography.

Baylis-Hillman Reaction

This compound can be used as a catalyst in the Baylis-Hillman reaction to couple an activated alkene with an aldehyde.

Procedure:

-

In a suitable reaction flask, dissolve the aldehyde (1 equivalent) and the activated alkene (e.g., methyl acrylate, 1-2 equivalents) in a solvent such as methanol (B129727) or dichloromethane.

-

Add a catalytic amount of this compound (typically 10-20 mol%) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Note that Baylis-Hillman reactions can be slow, sometimes requiring several days for completion.

-

Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography.

Mechanistic Visualizations

The following diagrams, generated using the DOT language, illustrate the role of this compound in key reaction mechanisms.

This compound-Mediated Dehydrohalogenation (E2 Elimination)

Horner-Wadsworth-Emmons Reaction Mechanism

Baylis-Hillman Reaction Mechanism

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. brainly.in [brainly.in]

- 4. orgoly.com [orgoly.com]

- 5. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

The Influence of Solvent on the Basicity of DBU: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid-base properties of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a widely used non-nucleophilic base in organic synthesis. Understanding the pKa of this compound and its variation across different solvents is critical for reaction optimization, mechanistic studies, and the development of robust chemical processes. This document summarizes key pKa data, details experimental protocols for its determination, and explores the theoretical underpinnings of solvent effects on its basicity.

This compound: A Strong Base with Solvent-Dependent Strength

This compound is a bicyclic amidine that exhibits strong basicity due to the resonance stabilization of its protonated form. However, the effective strength of this compound as a base is highly dependent on the solvent in which it is used. The pKa value, which is the negative logarithm of the acid dissociation constant of the conjugate acid (this compound-H+), is a quantitative measure of this basicity. A higher pKa value indicates a stronger base.

Data Presentation: pKa of this compound in Various Solvents

The following table summarizes the experimentally determined pKa values of this compound in a range of common organic solvents and water. These values highlight the significant influence of the solvent environment on the basicity of this compound.

| Solvent | pKa |

| Acetonitrile (ACN) | 24.3[1] |

| Tetrahydrofuran (THF) | 16.8[1] |

| Dimethyl Sulfoxide (DMSO) | 13.9[1] |

| Water | 11.5 - 13.5[1][2][3][4] |

| 50% aq. Ethanol (EtOH) | 11.3[2] |

Note: The pKa in water can vary based on measurement conditions.[2] A predicted pKa value is approximately 13.28.[3]

Factors Influencing this compound's Basicity in Different Solvents

The dramatic shift in this compound's pKa across different solvents can be attributed to a combination of factors that influence the stability of both the neutral this compound molecule and its protonated form, this compound-H+.

Signaling Pathway of Solvent Effects on this compound Basicity

Caption: Factors influencing the protonation equilibrium of this compound in solution.

-

Dielectric Constant (ε): Solvents with higher dielectric constants can better stabilize the charged this compound-H+ cation, thus favoring protonation and increasing the basicity of this compound.[5]

-

Hydrogen Bond Donating (HBD) Ability: Protic solvents with strong HBD properties can solvate the neutral this compound molecule, potentially lowering its energy and making it less favorable to accept a proton. Conversely, they can also strongly solvate the protonated this compound-H+, which would increase basicity. The overall effect depends on the balance of these interactions.

-

Hydrogen Bond Accepting (HBA) Ability and Gutmann Donor Number: Aprotic polar solvents with high HBA ability (high Gutmann Donor Number) can effectively solvate the protonated this compound-H+, stabilizing it and thereby increasing the basicity of this compound.[6][7]

-

Kamlet-Taft Parameters: These parameters (α for HBD acidity, β for HBA basicity, and π* for polarity/polarizability) provide a more nuanced understanding of solvent-solute interactions than dielectric constant alone and can be correlated with pKa values.[7][8]

Experimental Protocols for pKa Determination in Non-Aqueous Solvents

Accurate determination of pKa in non-aqueous solvents requires careful experimental design and execution. Below are detailed methodologies for three common techniques.

Potentiometric Titration

This is a widely used and precise method for determining pKa values.[9]

Methodology:

-

Apparatus: A high-precision potentiometer with a combined pH glass electrode suitable for non-aqueous solvents, a burette, a magnetic stirrer, and a constant temperature bath.

-

Reagents:

-

High-purity this compound.

-

Anhydrous non-aqueous solvent (e.g., acetonitrile, DMSO).

-

A strong acid titrant prepared in the same solvent (e.g., perchloric acid in dioxane, or trifluoromethanesulfonic acid in acetonitrile).

-

A standard base for back-titration if necessary.

-

-

Procedure: a. Calibrate the electrode using standard buffer solutions appropriate for the non-aqueous solvent system. b. Prepare a dilute solution of this compound (e.g., 0.01 M) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric CO2 and water. c. Titrate the this compound solution with the standardized strong acid titrant, adding small increments of the titrant and recording the potential (in mV) or pH reading after each addition, ensuring the reading has stabilized. d. Continue the titration well past the equivalence point. e. Plot the potential or pH reading as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be used to accurately determine the equivalence point.

Spectrophotometric Determination

This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation.

Methodology:

-

Apparatus: A UV-Vis spectrophotometer with a thermostatted cell holder.

-

Reagents:

-

High-purity this compound.

-

Anhydrous non-aqueous solvent.

-

A series of buffer solutions with known and varying pKa values in the chosen solvent.

-

A strong acid and a strong base in the chosen solvent to determine the spectra of the fully protonated and neutral forms of this compound.

-

-

Procedure: a. Prepare a stock solution of this compound in the chosen solvent. b. Record the UV-Vis spectrum of this compound in the neutral form (no acid added) and in the fully protonated form (in the presence of a strong acid). Identify the wavelength(s) where the absorbance difference between the two forms is maximal. c. Prepare a series of solutions containing a constant concentration of this compound and one of the buffer solutions of known pKa. d. Measure the absorbance of each solution at the pre-determined wavelength(s). e. The pKa of this compound can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH_buffer + log((A - A_neutral) / (A_protonated - A)) where A is the absorbance of the this compound solution with the buffer, A_neutral is the absorbance of the neutral this compound, and A_protonated is the absorbance of the protonated this compound. f. A plot of absorbance versus the pH of the buffer solutions will yield a sigmoidal curve, and the pKa corresponds to the pH at the inflection point.[10]

NMR Spectroscopy

NMR spectroscopy can be a powerful tool for pKa determination, especially in non-aqueous solvents where traditional pH measurements are challenging.[11][12]

Methodology:

-

Apparatus: A high-field NMR spectrometer.

-

Reagents:

-

High-purity this compound.

-

Deuterated anhydrous non-aqueous solvent (e.g., acetonitrile-d3, DMSO-d6).

-

A strong acid and a strong base (soluble in the chosen solvent) to prepare a series of solutions with varying acidity.

-

An internal standard if required.

-

-

Procedure: a. Identify a proton in the this compound molecule whose chemical shift is sensitive to the protonation state. b. Prepare a series of NMR samples, each containing a constant concentration of this compound in the deuterated solvent, with varying amounts of a strong acid or base to cover a range of protonation states from fully neutral to fully protonated. c. Acquire the 1H NMR spectrum for each sample. d. Plot the chemical shift (δ) of the selected proton as a function of the added acid/base concentration or a related parameter representing the acidity of the solution. e. The data will form a sigmoidal titration curve. The pKa can be determined by fitting the data to the appropriate equation that relates the observed chemical shift to the chemical shifts of the neutral and protonated forms and the pKa. The midpoint of the titration curve corresponds to the pKa.

Visualization of Experimental Workflow

General Workflow for Potentiometric pKa Determination

Caption: A generalized workflow for determining the pKa of this compound via potentiometric titration.

This guide provides a foundational understanding of the factors governing the basicity of this compound in different solvent systems and offers detailed protocols for its experimental determination. For researchers in drug development and organic synthesis, a thorough grasp of these principles is invaluable for achieving desired reactivity and optimizing reaction conditions.

References

- 1. atlanchimpharma.com [atlanchimpharma.com]

- 2. Technical Information this compound・DBN -San Apro [san-apro.co.jp]

- 3. This compound CAS#: 6674-22-2 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Thermodynamic Proton – Ligand Satability Constants in Dioxane – Water Media, Pka , Δg0, Δ H0 And Δ S0 , Values for 1, 3 – Disubstituted Barbituric Acid – Oriental Journal of Chemistry [orientjchem.org]

- 7. Gutmann acceptor and donor numbers [stenutz.eu]

- 8. Kamlet-Taft solvent parameters [stenutz.eu]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 12. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DBU as a Non-Nucleophilic Base: A Technical Guide

Introduction

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a bicyclic amidine that has established itself as a versatile and powerful tool in modern organic synthesis.[1] It is widely recognized as a strong, sterically hindered, non-nucleophilic base, making it indispensable in reactions where proton abstraction is required without the interference of nucleophilic attack.[1][2] Its unique structural characteristics confer exceptional basicity, enabling it to facilitate a vast array of chemical transformations crucial to the pharmaceutical, agrochemical, and materials science industries.[3][4] While its primary role is that of a non-nucleophilic base, recent studies have also illuminated its capacity to act as a potent nucleophilic catalyst under specific conditions, adding another layer to its synthetic utility.[5][6] This guide provides an in-depth exploration of this compound's core function as a non-nucleophilic base, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Concepts: Basicity and Steric Hindrance

The efficacy of this compound as a non-nucleophilic base stems from its unique molecular architecture. The amidine functional group is highly basic, with the protonated form being significantly stabilized by resonance across the two nitrogen atoms.[5] This results in a high pKa value, indicative of a strong base. However, the bicyclic ring system imposes significant steric bulk around the nitrogen atoms. This steric hindrance is the key to its non-nucleophilic character; while the lone pair on the nitrogen is readily available to abstract a small proton, the bulky framework prevents it from approaching and attacking larger electrophilic centers, thus avoiding unwanted side reactions.[5][7]

Caption: this compound accepts a proton to form a resonance-stabilized conjugate acid.

Quantitative Data: Physicochemical Properties of this compound

The utility of a base is defined by its physical and chemical properties. The following table summarizes key quantitative data for this compound, providing a reference for reaction planning and optimization.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆N₂ | [8][9] |

| Molecular Weight | 152.24 g/mol | [8][9] |

| CAS Number | 6674-22-2 | [8] |

| Appearance | Colorless to light yellow liquid | [8] |

| Density | 1.018 g/mL at 25 °C | [8] |

| Boiling Point | 261 °C | [5][10] |

| pKa of Conjugate Acid (DBUH+) | ~12.0 (in H₂O) | [5][11][12] |

| 13.9 (in DMSO) | [13] | |

| 24.3 (in Acetonitrile) | [13] | |

| 16.8 (in THF) | [13] |

Key Applications as a Non-Nucleophilic Base

This compound's primary role in organic synthesis is to promote reactions that are sensitive to nucleophilic attack from the base itself.

Dehydrohalogenation and Elimination Reactions

This is a classic application where this compound excels. It efficiently removes a proton from a carbon atom adjacent to a leaving group (such as a halide), inducing an E2 elimination to form an alkene.[1][14] This method is widely used due to its high efficiency and the mild conditions required.[6] For example, N-halogenated amides can be dehydrohalogenated and rearranged to form isocyanates in high yield using this compound.[14]

References

- 1. nbinno.com [nbinno.com]

- 2. youtube.com [youtube.com]

- 3. Unlocking Chemical Reactions: Exploring the Power of this compound - Vesta Chemicals bv [vestachem.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Properties & Applications of this compound Base [en.highfine.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound [commonorganicchemistry.com]

- 9. This compound CAS#: 6674-22-2 [m.chemicalbook.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1) | 57671-19-9 | Benchchem [benchchem.com]

- 12. Basicity [www2.chemistry.msu.edu]

- 13. atlanchimpharma.com [atlanchimpharma.com]

- 14. Elimination reaction and isomerization reaction of this compound - hangdachem.com [hangdachem.com]

An In-depth Technical Guide to the Safe Handling of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diazabicyclo[5.4.0]undec-7-ene, commonly known as DBU, is a versatile and widely utilized bicyclic amidine in organic synthesis.[1][2] Its utility stems from its characteristics as a strong, sterically hindered, non-nucleophilic base, making it an effective catalyst and reagent in a variety of chemical transformations, including dehydrohalogenations, eliminations, and esterifications.[3][4][5] While an invaluable tool in the laboratory, the inherent reactivity of this compound necessitates a thorough understanding of its properties and strict adherence to safety and handling protocols to mitigate potential hazards. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, along with emergency procedures for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling. This compound is a colorless to light yellow liquid with a characteristic amine-like odor.[1][6] It is soluble in water and many organic solvents.[4][7] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆N₂ | [1][6] |

| Molar Mass | 152.24 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.018 g/mL | [1] |

| Melting Point | -70 °C | [1] |

| Boiling Point | 261 °C (at 1 atm), 80-83 °C (at 0.6 mmHg) | [1][7] |

| Flash Point | 119.9 °C | [1] |

| pKa of Conjugate Acid | 13.5 (in water), 24.3 (in acetonitrile) | [1] |

| Solubility | Soluble in water, ethers, and alcohols | [1] |

Hazard Identification and Toxicity

This compound is classified as a hazardous substance and requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[8] It is also toxic if swallowed.[8] The following table summarizes the key GHS hazard statements and available toxicity data.

| Hazard Classification | GHS Hazard Statement(s) | Reference(s) |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | [8] |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | [8] |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | [9] |

| Hazardous to the aquatic environment, long-term hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | [8] |

| Toxicity Data | Value | Species | Reference(s) |

| LD50 Oral | > 215 mg/kg and < 681 mg/kg | Rat | [10] |

| LC50 Inhalation | No data available | ||

| LD50 Dermal | No data available |

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel and the integrity of the chemical.

Personal Protective Equipment (PPE)

A comprehensive assessment of the hazards should be conducted before handling this compound to determine the appropriate PPE.[7] The following are minimum PPE recommendations:

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[7]

-

Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) are essential.[11] Ensure gloves are inspected before use and changed frequently, especially after direct contact with this compound.

-

Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

Footwear: Closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.[2]

Handling Procedures

-

Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[12]

-

Avoid direct contact with skin, eyes, and clothing.

-

Keep containers tightly closed when not in use.

-

Use compatible and properly labeled containers for storage and transfer.

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

-

Wash hands thoroughly after handling this compound, even if gloves were worn.[2]

Storage Requirements

-

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

-

Keep containers tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide.

-

This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[13] Store it separately from these substances.

-

Store below +30°C.[13]

Experimental Protocols

Quenching and Work-up Procedures

Due to its basicity, reactions involving this compound often require a careful quenching step to neutralize the base before work-up.

General Quenching Protocol:

-

Cool the reaction mixture in an ice bath to manage any potential exotherm.

-

Slowly add a dilute aqueous acidic solution (e.g., 1 M HCl, saturated NH₄Cl solution) to the reaction mixture with stirring. The amount of acid should be sufficient to neutralize the this compound.

-

Monitor the pH of the aqueous layer to ensure neutralization.

-

Proceed with the standard aqueous work-up and extraction of the desired product.

Waste Disposal

Chemical waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

General Deactivation and Disposal Protocol:

-

Collect this compound waste in a dedicated, properly labeled, and sealed container.

-

Before disposal, neutralize the basic waste by slowly adding a dilute acid (e.g., citric acid, acetic acid) under stirring and cooling.

-

Once neutralized, the waste can be transferred to a designated hazardous waste container for collection by environmental health and safety personnel.

-

Never dispose of this compound or its waste down the drain.[8]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

| Exposure Route | First Aid Procedure | Reference(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [8] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Minor Spill Cleanup Protocol:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Do not allow the spilled material to enter drains or waterways.[8]

For major spills, evacuate the area and contact your institution's environmental health and safety department immediately.[14]

Fire-Fighting Measures

This compound has a high flash point but is combustible.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Thermal decomposition can produce toxic fumes, including nitrogen oxides and carbon monoxide.[15]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

Visualizations

This compound-Mediated Dehydrohalogenation

The following diagram illustrates the general mechanism of a this compound-mediated E2 elimination reaction to form an alkene.

Caption: this compound as a base in an E2 elimination reaction.

Laboratory Spill Cleanup Workflow

This diagram outlines the logical steps for responding to a minor chemical spill of this compound in a laboratory setting.

References

- 1. This compound [commonorganicchemistry.com]

- 2. Safe Work Practices | Environmental Health & Safety [bu.edu]

- 3. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]

- 4. Elimination reaction and isomerization reaction of this compound - hangdachem.com [hangdachem.com]

- 5. nbinno.com [nbinno.com]

- 6. medlabmag.com [medlabmag.com]

- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 8. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. research.arizona.edu [research.arizona.edu]

- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 12. Unlocking Chemical Reactions: Exploring the Power of this compound - Vesta Chemicals bv [vestachem.com]

- 13. youtube.com [youtube.com]

- 14. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]

- 15. researchgate.net [researchgate.net]

The Solubility of DBU in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a potent, non-nucleophilic amidine base widely employed in organic synthesis. Its efficacy as a catalyst and reagent is profoundly influenced by its interaction with the reaction medium. An understanding of this compound's solubility in various organic solvents is therefore critical for reaction optimization, purification, and scale-up processes. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, presents a generalized experimental protocol for solubility determination, and illustrates a key reaction pathway where this compound serves as a catalyst.

While this compound is widely reported to be miscible or soluble in a broad spectrum of organic solvents, precise quantitative solubility data is not extensively available in published literature. The information presented herein is a consolidation of qualitative descriptions from various technical sources and available quantitative data.

Data Presentation: Solubility of this compound

The following tables summarize the solubility of this compound in common organic solvents. Due to the limited availability of precise quantitative data, solubility is often described qualitatively as "miscible" or "soluble."

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Solubility |

| Alcohols | Methanol | Miscible |

| Ethanol | Soluble[1][2] | |

| Ethers | Diethyl Ether | Soluble[1] |

| Tetrahydrofuran (THF) | Soluble | |

| Ketones | Acetone | Soluble[1][2] |

| Esters | Ethyl Acetate | Soluble[1] |

| Halogenated Hydrocarbons | Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble | |

| Aromatic Hydrocarbons | Benzene | Soluble[1] |

| Toluene | Soluble | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Dimethylformamide (DMF) | Soluble | |

| Acetonitrile | Soluble | |

| Alkanes | Petroleum Ether | Insoluble[1][3] |

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 1000 g/L |

Note: The term "miscible" implies that the substances form a homogeneous solution in all proportions.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. Below is a generalized protocol for determining the solubility of a liquid amine like this compound in an organic solvent.

Protocol: Determination of Solubility by the Equilibrium Method

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (this compound)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC)

Procedure:

-

Sample Preparation: In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent. "Excess" means that there should be a visible separate phase of this compound after thorough mixing.

-

Equilibration: Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the constant temperature bath for several hours to allow the undissolved this compound to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial not to disturb the undissolved this compound layer.

-

Filtration: Immediately filter the extracted aliquot through a syringe filter into a volumetric flask to remove any microscopic, undissolved droplets of this compound.

-

Dilution: Dilute the filtered, saturated solution with the same organic solvent to a concentration that is within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the precise concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The result can be expressed in various units, such as g/100 mL or mol/L.

Mandatory Visualization: this compound in Action

This compound is a highly effective catalyst for dehydrohalogenation reactions, a type of elimination reaction that is fundamental in the synthesis of alkenes. The following diagrams illustrate the logical workflow for a typical this compound-catalyzed dehydrohalogenation and the reaction mechanism itself.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Commercial Availability and Purity of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Introduction

1,8-Diazabicyclo[5.4.0]undec-7-ene, commonly known as this compound, is a versatile and widely utilized bicyclic amidine. Its strong, yet non-nucleophilic, basic character makes it an indispensable tool in organic synthesis. It serves as a catalyst, a complexing ligand, and a base in a vast array of chemical transformations, including dehydrohalogenations, esterifications, and condensations.[1][2][3] this compound's efficacy is prominent in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients.[4] Given its broad applicability, a thorough understanding of its commercial availability and purity is critical for researchers and drug development professionals to ensure the reliability and reproducibility of their experimental results.

Commercial Availability and Purity of this compound

This compound is readily available from numerous chemical suppliers worldwide. It is offered in various grades, each with a specified purity level suitable for different applications, from general synthesis to demanding pharmaceutical and electronics manufacturing. The selection of an appropriate grade is crucial as impurities can significantly impact reaction outcomes, particularly in sensitive catalytic systems.

Data on Commercial this compound Grades

The following table summarizes the purity and grades of this compound available from a selection of commercial suppliers.

| Supplier/Platform | Grade | Purity Specification | Notes |

| Sigma-Aldrich | Synthesis Grade | 98% | General laboratory use. |

| Carl ROTH | For Synthesis | ≥98% | |

| Alkyl Amines | Technical Grade | 98% min. | Water Content: ≤ 0.5% by wt.[4] |

| Various (on ChemicalBook) | Pharmaceutical Grade | 99% | Suitable for pharmaceutical synthesis.[5] |

| Various (on ChemicalBook) | Electronic Grade | 99% | Single metal impurity ≤ 100ppb.[5] |

| Shandong Sinwo | Industrial Grade | 98% - 99% | For large-scale chemical processes.[6] |

Experimental Protocols

The purity of this compound can be critical for reaction success. While commercially available high-purity grades are suitable for most applications, certain sensitive procedures may require further purification. Below are detailed protocols for the purification and analysis of this compound.

Protocol 1: Purification of this compound by Distillation

This protocol is suitable for removing non-volatile impurities and water.

Methodology:

-

Drying: Prior to distillation, this compound can be dried by stirring over potassium hydroxide (B78521) (KOH) pellets for several hours.[7]

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

-

Distillation:

-

Charge the distillation flask with the dried this compound.

-

Apply vacuum and slowly heat the flask using an oil bath.

-

Collect the fraction boiling at 80-83 °C at a pressure of 0.6 mmHg.[1]

-

-

Storage: The purified this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent absorption of atmospheric moisture and carbon dioxide.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and quantifying impurities. A reversed-phase HPLC method is commonly employed.

Methodology:

-

Instrumentation:

-

An HPLC system equipped with a UV detector.

-

A reversed-phase C18 column.

-

-

Sample Preparation:

-

Accurately prepare a standard solution of high-purity this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

-

Prepare a solution of the this compound sample to be analyzed at the same concentration.

-

-

Chromatographic Conditions (Illustrative):

-

Mobile Phase: A gradient of acetonitrile and water (potentially with a modifier like trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standard and sample solutions.

-

The purity of the sample is determined by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks. The identity of the main peak can be confirmed by comparing its retention time to that of the standard. This method has been shown to be effective for quantitative analysis related to this compound-mediated reactions.[8]

-

Visualized Workflows

This compound Purification Workflow

The following diagram illustrates the key steps in the purification of this compound by vacuum distillation.

Caption: Workflow for the purification of commercial this compound.

Logic for Purity Analysis

This diagram outlines the logical flow for assessing the purity of a this compound sample using HPLC.

References

- 1. This compound | 6674-22-2 [chemicalbook.com]

- 2. This compound CAS#: 6674-22-2 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,8-DIAZABICYCLO[5.4.0]UNDEC-7-ENE (this compound) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. rsc.org [rsc.org]

- 8. Fast and quantitative high-performance liquid chromatography method for the determination of 9-fluorenylmethoxycarbonyl release from solid-phase synthesis resins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DBU-Mediated Dehydrohalogenation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a potent, yet hindered, non-nucleophilic amidine base widely employed in organic synthesis.[1][2][3] Its unique steric and electronic properties make it an exceptional reagent for promoting dehydrohalogenation reactions, a fundamental transformation for the synthesis of alkenes and alkynes.[1][4] This application note provides detailed protocols and quantitative data for the use of this compound in the elimination of hydrogen halides from various alkyl halide substrates.

This compound's efficacy stems from its strong basicity (pKa of the conjugate acid is ~12) and significant steric hindrance, which favors the E2 elimination pathway over competing nucleophilic substitution (SN2) reactions.[2][5] This selectivity is crucial for achieving high yields of desired olefin products, particularly in complex molecular architectures encountered in drug development.

Mechanism of this compound-Mediated Dehydrohalogenation

This compound facilitates dehydrohalogenation primarily through the E2 (bimolecular elimination) mechanism. This concerted process involves the abstraction of a proton from the carbon atom adjacent (β-position) to the carbon bearing the halogen (α-position), and the simultaneous expulsion of the halide leaving group. The steric bulk of this compound makes it a poor nucleophile, minimizing undesired SN2 side products.[3]

// Nodes substrate [label="R-CH(H)-CH(X)-R'"]; this compound [label="this compound", fontcolor="#EA4335"]; transition_state [label="[this compound---H---C(R)---C(R')---X]‡", shape=box, style=dashed, color="#5F6368"]; product_alkene [label="R-CH=CH-R'"]; dbu_h [label="this compound-H+", fontcolor="#34A853"]; halide [label="X-"];

// Edges substrate -> transition_state [label="this compound"]; this compound -> transition_state; transition_state -> product_alkene; transition_state -> dbu_h; transition_state -> halide; }

Caption: General E2 dehydrohalogenation mechanism mediated by this compound.

Applications in Synthesis

This compound is a versatile reagent for the synthesis of a wide array of unsaturated compounds, including:

-

Alkenes from Alkyl Halides: The most common application, providing access to both terminal and internal alkenes.[1]

-

Alkynes from Vinyl Halides: Stepwise elimination from dihalides or direct elimination from vinyl halides.[6]

-

Dienes and Polyenes: Through sequential dehydrohalogenation reactions.

-

Functionalized Olefins: Compatible with a variety of functional groups, making it valuable in multi-step syntheses.[7]

Data Presentation: this compound in Dehydrohalogenation Reactions

The following tables summarize quantitative data for this compound-mediated dehydrohalogenation of various substrates under different reaction conditions.

| Substrate (Alkyl Halide) | This compound (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1,1-Diiodobutane | 1.0 | Benzene | Reflux | N/A | (E)-1-Iodo-1-butene | 80 | [6] |

| 1-Bromododecane (Pd-catalyzed) | 1.2 | Dioxane | Room Temp | 2 | 1-Dodecene | 93 | [1] |

| Vicinal Dibromoalkane | N/A | DMF | 60 | N/A | 2-Bromo-1-alkene | Quantitative | N/A |

| Primary Alkyl Tosylate | 1.5 | Dimethoxyethane | N/A | N/A | Terminal Olefin | N/A | [8] |

Note: N/A indicates data not available in the cited sources.

Experimental Protocols

Protocol 1: General Procedure for Dehydrohalogenation of a Secondary Alkyl Bromide (e.g., 2-Bromobutane)

This protocol describes a general procedure for the dehydrobromination of a secondary alkyl halide to yield a mixture of alkene isomers.

Materials:

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (this compound)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Toluene)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents and equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the 2-bromobutane (1.0 eq).

-

Add the anhydrous solvent to dissolve the substrate.

-

Add this compound (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to a temperature between 50°C and reflux, depending on the solvent and substrate reactivity.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to isolate the alkene products.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup:\n- Dry flask under inert gas\n- Add alkyl halide and solvent"]; add_this compound [label="Add this compound (1.1-1.5 eq)\ndropwise at room temperature"]; heat [label="Heat reaction mixture\n(50°C to reflux)"]; monitor [label="Monitor reaction\n(TLC or GC)"]; workup [label="Aqueous Work-up:\n- Cool to RT\n- Add water and extract"]; purify [label="Purification:\n- Dry, filter, concentrate\n- Distillation or chromatography"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> add_this compound; add_this compound -> heat; heat -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> end; }

Caption: Experimental workflow for a typical dehydrohalogenation reaction.

Protocol 2: Dehydrohalogenation of a Primary Alkyl Tosylate to a Terminal Olefin

This protocol is adapted from a procedure for the clean elimination of tosylates to terminal olefins.[8]

Materials:

-

Primary alkyl tosylate

-

Sodium Iodide (NaI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (this compound)

-

Anhydrous Dimethoxyethane (DME)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents and equipment

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alkyl tosylate (1.0 eq) in anhydrous DME.

-

Add sodium iodide (NaI) (1.5 eq) to the solution.

-

Add this compound (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction for the formation of the terminal olefin using GC or TLC.

-

After completion, cool the mixture to room temperature.

-

Perform a standard aqueous work-up and extraction.

-

Purify the resulting terminal alkene by appropriate methods such as distillation or column chromatography.

Conclusion

This compound is a highly effective and selective base for promoting dehydrohalogenation reactions in a wide range of substrates. Its sterically hindered nature minimizes nucleophilic substitution, leading to high yields of alkene and alkyne products. The provided protocols offer a starting point for researchers to apply this compound in their synthetic endeavors, with the understanding that optimization of reaction conditions may be necessary for specific substrates. The versatility and efficiency of this compound make it an invaluable tool in modern organic synthesis and drug development.

References

- 1. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bingol.edu.tr [bingol.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. This compound-promoted cyclization of vinyl isocyanides with ethers via the functionalization of a C(sp3)–H bond for the synthesis of isoquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Solved EXPERIMENT 11 Dehydrohalogenation of Alkyl Halides | Chegg.com [chegg.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Alkene synthesis by anti-elimination [organic-chemistry.org]

Application Notes and Protocols: DBU as a Catalyst for Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong organic base that has found widespread application as a versatile and efficient catalyst in organic synthesis.[1][2][3] Its potent basicity, commercial availability, and ease of handling make it an attractive choice for promoting a variety of chemical transformations, including the venerable Michael addition reaction. The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction with significant implications in the synthesis of pharmaceuticals and other complex organic molecules.

This compound's efficacy as a catalyst in Michael additions stems from its ability to deprotonate a wide range of pronucleophiles, generating the active nucleophilic species that subsequently adds to an α,β-unsaturated carbonyl compound. This catalytic activity is often highly selective, affording desired products in high yields under mild reaction conditions. These application notes provide an overview of this compound's role in catalyzing Michael addition reactions involving various nucleophiles, complete with detailed experimental protocols and data.

General Mechanism of this compound-Catalyzed Michael Addition

This compound functions as a base catalyst by deprotonating the Michael donor (a compound with an acidic proton) to form a nucleophilic anion. This anion then attacks the β-carbon of the Michael acceptor (an α,β-unsaturated compound), leading to the formation of an enolate intermediate. Subsequent protonation of the enolate, typically by the protonated this compound, regenerates the catalyst and yields the final Michael adduct.

Caption: General mechanism of a this compound-catalyzed Michael addition reaction.

Applications and Protocols

Aza-Michael Addition of Amines to α,β-Unsaturated Ketones

The aza-Michael addition is a crucial reaction for the formation of carbon-nitrogen bonds, yielding β-amino carbonyl compounds that are important intermediates in the synthesis of bioactive molecules.[4][5] this compound has been shown to be an effective catalyst for the addition of aromatic amines to α,β-unsaturated ketones.[5]

Experimental Protocol: Aza-Michael Addition of Aniline to 2-Cyclohexen-1-one [4]

A general procedure for the this compound-catalyzed aza-Michael addition is as follows:

-

To a mixture of the α,β-unsaturated ketone (1.0 mmol) and the aromatic amine (1.2 mmol), add this compound (10 mol%, 0.1 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, purify the product by column chromatography on silica (B1680970) gel.

| Entry | Michael Acceptor | Michael Donor | Catalyst (mol%) | Time (h) | Yield (%) |

| 1 | 2-Cyclohexen-1-one | Aniline | This compound (10) | 2 | 95 |

| 2 | Chalcone | 4-Methoxyaniline | This compound (10) | 3 | 92 |

| 3 | 2-Cyclopenten-1-one | Aniline | This compound (10) | 2.5 | 90 |

Experimental Workflow

Caption: A typical experimental workflow for a this compound-catalyzed aza-Michael addition.

Thiol-Michael Addition of Thiols to Acrylates

The thiol-Michael addition, a "click" reaction, is a highly efficient method for the formation of carbon-sulfur bonds. This compound is an excellent catalyst for this transformation due to its ability to readily deprotonate thiols, forming the highly nucleophilic thiolate anion.[6] This reaction is often rapid and proceeds with high conversion.[6]

Experimental Protocol: Thiol-Michael Addition of 1-Dodecanethiol to Ethyl Acrylate (B77674)

The following is a representative protocol for the this compound-catalyzed thiol-Michael addition:

-

In a vial, combine the thiol (1.0 mmol) and the acrylate (1.2 mmol).

-

Add this compound (1 mol%, 0.01 mmol).

-

Stir the mixture at room temperature for the specified time.

-

The reaction can often be monitored by the disappearance of the thiol odor.

-

Direct purification of the product can be achieved by removing any excess volatiles under reduced pressure, as the reaction often goes to completion.

| Entry | Michael Acceptor | Michael Donor | Catalyst (mol%) | Time (min) | Conversion (%) |

| 1 | Ethyl Acrylate | 1-Dodecanethiol | This compound (1) | 10 | >99 |

| 2 | Methyl Methacrylate | Benzyl Mercaptan | This compound (1) | 15 | >99 |

| 3 | Acrylonitrile | Thiophenol | This compound (1) | 5 | >99 |

Michael Addition of Nitroalkanes to α,β-Unsaturated Ketones

The Michael addition of nitroalkanes to enones is a powerful tool for the synthesis of γ-nitro ketones, which are valuable intermediates for the preparation of γ-amino acids and other biologically active compounds.[7][8] this compound is an effective base for the deprotonation of nitroalkanes to form the corresponding nitronate anions.[8]

Experimental Protocol: Michael Addition of Nitromethane to Chalcone [7]

A general procedure for the this compound-catalyzed Michael addition of nitroalkanes is as follows:

-

To a solution of the α,β-unsaturated ketone (1.0 mmol) in a suitable solvent (e.g., THF, 2 mL), add the nitroalkane (1.5 mmol).

-

Add this compound (20 mol%, 0.2 mmol) to the reaction mixture.

-

Stir the solution at room temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Entry | Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Chalcone | Nitromethane | This compound (20) | THF | 12 | 90 |

| 2 | 2-Cyclohexen-1-one | Nitroethane | This compound (20) | CH2Cl2 | 18 | 85 |

| 3 | Benzylideneacetone | 1-Nitropropane | This compound (20) | Toluene | 24 | 88 |

Michael Addition of Glycine (B1666218) Imines to α,β-Unsaturated Isoxazoles

This compound, in combination with additives like lithium bromide, can catalyze the Michael addition of pronucleophiles with higher pKa values, such as glycine imines.[9][10] This reaction provides access to complex amino acid derivatives.[1][9]

Experimental Protocol: Michael Addition of a Glycine Imine to an α,β-Unsaturated Isoxazole (B147169) [9][10]

The following protocol has been reported for the diastereoselective Michael addition of a bulky glycine imine:[9][10]

-

To a solution of the glycine imine (0.5 mmol) and the α,β-unsaturated isoxazole (0.5 mmol) in THF (5.0 mL), add this compound (10 mol%, 0.05 mmol) and LiBr (1.0 eq., 0.5 mmol) successively.

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the Michael adduct.

| Entry | Michael Acceptor (Substituent) | Michael Donor | Catalyst/Additive | Time (h) | Yield (%) | Diastereomeric Ratio |